![molecular formula C23H17FN4O5 B2496013 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921800-14-8](/img/structure/B2496013.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its structural complexity and potential biological activities. Research into this compound spans various aspects, including synthesis, molecular structure analysis, chemical and physical properties, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves multiple steps, starting from basic building blocks like 5-fluorouracil derivatives and proceeding through coupling reactions using reagents such as N,N-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), yielding enantiomers with high selectivity and yield Xiong Jing, 2011.
Molecular Structure Analysis
Molecular structure analysis, including crystallography and NMR studies, provides insights into the conformational stability and intramolecular interactions within the molecule. For instance, related compounds exhibit folded conformations and intramolecular hydrogen bonding, which may influence their biological activity S. Subasri et al., 2016.
Chemical Reactions and Properties
The compound's reactivity and interaction with biological targets can be influenced by its chemical structure, particularly the presence of functional groups like the acetamide moiety, which plays a significant role in binding affinity and selectivity towards biological receptors S. Selleri et al., 2005.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in physiological conditions. The crystal structure analysis reveals specific conformational characteristics and hydrogen bonding patterns that could affect its solubility and stability Xiaoqing Cai et al., 2006.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other functional groups, determine the compound's interaction with biological systems and its potential as a therapeutic agent. Studies on related compounds have highlighted their inhibitory activities against certain enzymes and receptors, indicating potential therapeutic applications A. Gangjee et al., 2005.
Scientific Research Applications
Radiopharmaceutical Development
Compounds with structural similarities have been synthesized and evaluated for their potential as radioligands, particularly for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). For instance, fluoroethoxy and fluoropropoxy substituted compounds have demonstrated high in vitro affinity and selectivity for PBRs, suggesting potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).
Anticancer and Antifolate Activities
Derivatives of pyrimidine and benzothiazole have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. For example, thiazolyl N-benzyl-substituted acetamide derivatives have shown inhibitory effects on Src kinase, leading to reduced cell proliferation in various cancer cell lines, indicating potential as anticancer agents (Fallah-Tafti et al., 2011).
Analgesic and Anti-inflammatory Activities
Compounds featuring indolyl and pyrimidinyl motifs have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives have shown promising results, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, indicating potential applications in pain management and inflammation (Fouchard et al., 2001).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as potential anticonvulsants and antidepressants. Pharmacological evaluations have identified compounds with significant activities, suggesting potential applications in treating neurological disorders (Zhang et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O5/c24-15-5-3-14(4-6-15)11-28-22(30)21-17(2-1-9-25-21)27(23(28)31)12-20(29)26-16-7-8-18-19(10-16)33-13-32-18/h1-10H,11-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHWAJXICYIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.